An In-depth Technical Guide to the Chemical Properties of L-Leucine, N-(aminocarbonyl)-
An In-depth Technical Guide to the Chemical Properties of L-Leucine, N-(aminocarbonyl)-
This guide provides a comprehensive overview of the chemical properties of L-Leucine, N-(aminocarbonyl)-, also known as N-carbamoyl-L-leucine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with practical insights for experimental application.
Introduction: Unveiling N-carbamoyl-L-leucine
N-carbamoyl-L-leucine is a derivative of the essential branched-chain amino acid (BCAA), L-leucine. The introduction of an aminocarbonyl (carbamoyl) group to the alpha-amino nitrogen of L-leucine modifies its polarity, hydrogen bonding potential, and overall chemical character. Understanding these altered properties is crucial for its application in various scientific contexts, from chemical synthesis to biological assays. While L-leucine itself is a well-characterized amino acid known for its role in protein synthesis and metabolic regulation, its N-carbamoyl derivative presents a unique profile that warrants detailed investigation.[1][] This guide will delve into the structural and chemical attributes of N-carbamoyl-L-leucine, providing a foundational understanding for its use in research and development.
Physicochemical Properties
The chemical properties of N-carbamoyl-L-leucine are dictated by its molecular structure, which combines the hydrophobic isobutyl side chain of leucine with the polar carbamoyl and carboxyl functional groups.
Molecular Structure and Basic Information
-
Molecular Formula: C7H14N2O3
-
Molecular Weight: 174.2 g/mol
-
CAS Number: 26117-20-4
-
Synonyms: N-carbamoyl-L-leucine, (S)-2-(Carbamoylamino)-4-methylpentanoic acid
Diagram: Chemical Structure of L-Leucine, N-(aminocarbonyl)-
Caption: Chemical structure of N-carbamoyl-L-leucine.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties of N-carbamoyl-L-leucine, with some values estimated based on its structure and data from related compounds due to the limited availability of experimental data for this specific molecule.
| Property | Value | Source/Method |
| Molecular Weight | 174.2 g/mol | Calculated |
| XLogP3-AA | -0.4 | Computed (PubChem CID: 16397396 for N-carbamoyl-L-isoleucine)[3] |
| Hydrogen Bond Donors | 3 | Computed (PubChem CID: 16397396 for N-carbamoyl-L-isoleucine)[3] |
| Hydrogen Bond Acceptors | 4 | Computed (PubChem CID: 16397396 for N-carbamoyl-L-isoleucine)[3] |
| pKa (Carboxylic Acid) | ~2-3 | Estimated from L-leucine (pKa ~2.36)[1] |
| pKa (Amide N-H) | ~17 | Estimated (General amide N-H pKa) |
| Solubility in Water | Expected to be sparingly to moderately soluble | Inferred from L-leucine's sparing solubility and the polar carbamoyl group.[4] |
| Appearance | White to off-white solid | Expected |
Chemical Reactivity and Stability
The reactivity of N-carbamoyl-L-leucine is primarily governed by its three functional groups: the carboxylic acid, the urea-like carbamoyl group, and the isobutyl side chain.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation. Its acidity is expected to be similar to that of the parent amino acid.
-
Carbamoyl Group: This group is relatively stable but can be hydrolyzed under strong acidic or basic conditions, which would yield L-leucine, ammonia, and carbon dioxide.
-
Isobutyl Side Chain: The aliphatic side chain is generally unreactive under physiological conditions.
Stability Profile: N-carbamoyl-L-leucine is expected to be reasonably stable under standard laboratory conditions (room temperature, neutral pH). However, prolonged exposure to extreme pH values or high temperatures could lead to degradation. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.
Synthesis and Purification
A common method for the synthesis of N-carbamoyl amino acids involves the reaction of the corresponding amino acid with an isocyanate or a carbamoylating agent.
General Synthetic Approach
Diagram: Synthetic Pathway for N-carbamoyl-L-leucine
Caption: A generalized synthetic route to N-carbamoyl-L-leucine.
A plausible synthetic route involves the reaction of L-leucine with potassium cyanate in an aqueous solution. The reaction proceeds through the formation of an isocyanate intermediate, which is then attacked by the amino group of L-leucine.
Exemplary Protocol:
-
Dissolve L-leucine in water, and adjust the pH to be slightly alkaline to deprotonate the amino group, enhancing its nucleophilicity.
-
Add a solution of potassium cyanate to the L-leucine solution.
-
Heat the reaction mixture gently to facilitate the reaction.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, acidify the reaction mixture to precipitate the N-carbamoyl-L-leucine product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of N-carbamoyl-L-leucine.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Will show characteristic signals for the isobutyl side chain protons, the alpha-proton, and the protons of the carbamoyl and carboxylic acid groups. The chemical shifts will be indicative of the electronic environment of each proton.
-
13C NMR: Will provide signals for each unique carbon atom in the molecule, allowing for confirmation of the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the C=O stretching of the carboxylic acid and the amide I and amide II bands of the carbamoyl group, as well as N-H stretching frequencies.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable for assessing the purity of N-carbamoyl-L-leucine and for monitoring reaction progress. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.
-
Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the synthesis of N-carbamoyl-L-leucine. A silica gel plate with a polar solvent system would likely provide good separation.
Potential Applications and Biological Relevance
While specific biological activities of N-carbamoyl-L-leucine are not extensively documented in publicly available literature, its structural similarity to other N-acyl amino acids suggests potential roles in various biological processes. N-acylated amino acids are known to be involved in signaling pathways and can exhibit modified cell permeability and metabolic stability compared to their parent amino acids.
Derivatives of L-leucine are of interest in drug development due to the significant role of L-leucine in activating the mTOR pathway, which is central to cell growth and proliferation.[] The modification of the amino group could potentially modulate this activity or confer novel biological functions. Further research is required to elucidate the specific biological profile of N-carbamoyl-L-leucine.
Conclusion
L-Leucine, N-(aminocarbonyl)- is a derivative of a key essential amino acid with modified physicochemical properties that may confer unique chemical and biological characteristics. This guide has provided a comprehensive overview of its known and predicted chemical properties, along with methodologies for its synthesis and analysis. As a molecule with limited published data, the information presented here serves as a foundational resource to stimulate and support further investigation into the potential applications of N-carbamoyl-L-leucine in chemical and life sciences research.
References
- O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
-
Leucine. In: Wikipedia. [Link]
-
N-carbamoyl-d-leucine. PubChem. [Link]
-
N-carbamoyl-L-isoleucine. PubChem. [Link]
-
O'Sullivan, J., et al. (2013). The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. Journal of Biological Chemistry, 288(39), 28066–28073. [Link]
